molecular formula C10H9Cl2N3O B12908417 5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole CAS No. 62036-10-6

5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole

Cat. No.: B12908417
CAS No.: 62036-10-6
M. Wt: 258.10 g/mol
InChI Key: YEJPTZUDEGXQKA-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a dichlorophenyl group and an ethoxy group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(3,4-dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and ethyl orthoformate.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

    Formation of Intermediate: The initial reaction forms an intermediate, which is then cyclized to form the triazole ring.

    Final Product: The final product, 3-(3,4-dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole, is obtained after purification through recrystallization or chromatography.

Industrial production methods may involve continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    3,4-Dichlorophenylhydrazine hydrochloride: This compound has similar structural features but differs in its functional groups and reactivity.

    3,4-Dichlorophenyl isocyanate: Another related compound used in organic synthesis with different chemical properties and applications.

The uniqueness of 3-(3,4-dichlorophenyl)-5-ethoxy-1H-1,2,4-triazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

62036-10-6

Molecular Formula

C10H9Cl2N3O

Molecular Weight

258.10 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3-ethoxy-1H-1,2,4-triazole

InChI

InChI=1S/C10H9Cl2N3O/c1-2-16-10-13-9(14-15-10)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

YEJPTZUDEGXQKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=N1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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